Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate
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Overview
Description
Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate is a complex organic compound that features a thiazolidine ring, a fluorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized by reacting 2-fluorobenzaldehyde with cysteine in the presence of a suitable catalyst under reflux conditions.
Carbothioylation: The thiazolidine intermediate is then reacted with carbon disulfide and a base such as potassium hydroxide to introduce the carbothioyl group.
Coupling with Benzoate: The final step involves coupling the thiazolidine-carbothioyl intermediate with ethyl 4-aminobenzoate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the benzoate ester can facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[2-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate: Similar structure but with a different position of the fluorine atom.
Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-{[2-(2-methylphenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, potentially leading to improved therapeutic effects.
Properties
Molecular Formula |
C19H19FN2O2S2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C19H19FN2O2S2/c1-2-24-18(23)13-7-9-14(10-8-13)21-19(25)22-11-12-26-17(22)15-5-3-4-6-16(15)20/h3-10,17H,2,11-12H2,1H3,(H,21,25) |
InChI Key |
SZLKPRYOAXRZIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=CC=C3F |
Origin of Product |
United States |
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